molecular formula C12H13NO2 B13887107 4-Isopropyl-1H-indole-2-carboxylic acid

4-Isopropyl-1H-indole-2-carboxylic acid

Cat. No.: B13887107
M. Wt: 203.24 g/mol
InChI Key: RQZWTTHEXIRHMJ-UHFFFAOYSA-N
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Description

4-Isopropyl-1H-indole-2-carboxylic acid is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-2-carboxylic acid: A precursor for various pharmaceutical compounds.

    Indole-3-carboxaldehyde: Known for its antimicrobial properties.

Uniqueness: 4-Isopropyl-1H-indole-2-carboxylic acid is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-propan-2-yl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H13NO2/c1-7(2)8-4-3-5-10-9(8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15)

InChI Key

RQZWTTHEXIRHMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(NC2=CC=C1)C(=O)O

Origin of Product

United States

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